Allyl chloroacetate

Descripción general

Descripción

Synthesis Analysis

The synthesis of allyl chloroacetate involves radical polymerization, where it has been copolymerized with vinyl acetate to study the effects of chloro-substituents on the polymerization process. The reactivity ratios obtained suggest significant effects of chloro-substituents on the copolymerization behavior, indicating a complex interplay between molecular structure and polymerization kinetics (Shigetomi, Ono, Kato, & Ōki, 1992).

Molecular Structure Analysis

The molecular structure of allyl chloroacetate, particularly the electronic effects of the acyloxy group, has been analyzed through homopolymerization studies. These studies reveal that the activation energies for polymerization decrease with an increasing number of chlorine substitutions, hinting at the role of electronic factors in the polymerization process (Ono, Shigetomi, Kato, & Ōki, 1992).

Chemical Reactions and Properties

Allyl chloroacetate undergoes various chemical reactions, including acid-catalyzed allylation and stereoselective dichlorination, which are crucial for synthesizing complex molecules. These reactions are influenced by the molecular structure and the presence of chloro-substituents, which affect the reaction outcomes in terms of selectivity and efficiency (Wessel, Iversen, & Bundle, 1985); (Shibuya, Kanady, & Vanderwal, 2008).

Physical Properties Analysis

The physical properties of allyl chloroacetate, such as polymerization kinetics and molecular weights of the resulting polymers, are significantly influenced by the chloro-substituents. These properties are essential for determining the material's suitability for specific applications, particularly in polymer synthesis (Shigetomi, Ono, Kato, & Ōki, 1992).

Chemical Properties Analysis

The chemical properties of allyl chloroacetate, including its reactivity in various chemical reactions and the influence of electronic effects, are crucial for its application in synthetic chemistry. The compound's ability to undergo transformations such as allylation and dichlorination with high selectivity and efficiency makes it a valuable reagent in organic synthesis (Wessel, Iversen, & Bundle, 1985); (Shibuya, Kanady, & Vanderwal, 2008).

Aplicaciones Científicas De Investigación

1. Polymerization and Copolymerization

Allyl chloroacetate has been investigated for its polymerization and copolymerization properties. Studies have shown that allyl chloroacetate can undergo radical polymerization, with activation energies varying based on the number of chlorine substitutions. The yield of the polymer increased as the number of chlorine substitutions increased, although the polymerization degree diminished (Ono et al., 1992). Additionally, allyl chloroacetate has been used in radical copolymerization with vinyl acetate, showing variations in reactivity ratios depending on the chloro-substituents (Shigetomi et al., 1992).

2. Herbicidal Activities

Research has explored the herbicidal activities of halogenoalkylcarboxylic acid esters, including allyl chloroacetate. It was found to be relatively non-toxic to seedlings of rape, millet, and tomato, although it is effective as a seed-killer. These studies provide insight into the potential agricultural applications of allyl chloroacetate (Yokoyama & Munakata, 1960).

3. Synthesis of Phenoxyacetate

Allyl chloroacetate has been utilized in the synthesis of phenoxyacetate. The esterification of phenoxyacetic acid with allyl alcohol, catalyzed by a strong acid cation exchange resin, achieved high yields. This illustrates the role of allyl chloroacetate in synthetic chemistry (Tian Chui-liang, 2004).

4. Catalysis and Organic Synthesis

Allyl chloroacetate is involved in various catalysis and organic synthesis processes. For instance, it has been used in metal-catalyzed free radical copolymerizations and as a substrate in transition-metal-catalyzed allylic substitutions. These applications demonstrate its utility in creating complex organic molecules (Liu et al., 2002), (Arnold et al., 2014).

5. Photochemical Reactions

Studies have examined the use of allyl chloroacetate in photochemical reactions, particularly in the synthesis of functional organotin macromolecules. These reactions are crucial in developing new materials with specific optical and chemical properties (Rzaev, 1998).

Safety and Hazards

Mecanismo De Acción

Target of Action

Allyl chloroacetate, also known as chloroacetic acid allyl ester , is a chemical compound used in various applications It’s important to note that the targets can vary depending on the context of use, such as the type of organism and the specific biological system within that organism.

Biochemical Pathways

For instance, chloroacetic acid can be involved in the chlorine metabolism, while allyl alcohol can be oxidized to acrolein, a compound that can affect various biochemical pathways .

Pharmacokinetics

The resulting metabolites may then be excreted via the kidneys .

Result of Action

It’s known that the compound can cause irritation to the skin, eyes, and respiratory system . This suggests that it may interact with cellular membranes and proteins, leading to cellular damage and inflammation.

Action Environment

The action, efficacy, and stability of allyl chloroacetate can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by temperature, pH, and the presence of water or other chemicals. Moreover, its biological effects can be influenced by the specific characteristics of the biological system it interacts with, such as the type of cells, the presence of specific enzymes, and the physiological conditions .

Propiedades

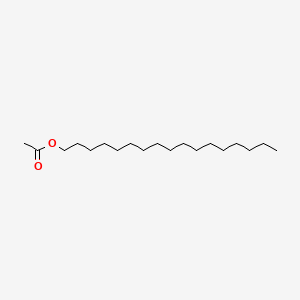

IUPAC Name |

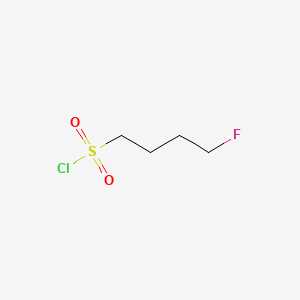

prop-2-enyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBJJCDVORDOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

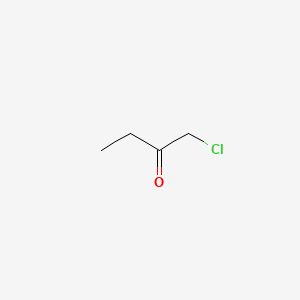

C=CCOC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183417 | |

| Record name | Allyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl chloroacetate | |

CAS RN |

2916-14-5 | |

| Record name | 2-Propen-1-yl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does allyl chloroacetate behave in copolymerization reactions with other monomers?

A2: Allyl chloroacetate has been studied in copolymerization reactions with various monomers, including vinyl acetate and maleic anhydride. [, ] Research reveals that the presence of chlorine in allyl chloroacetate significantly influences its reactivity ratios with comonomers, often leading to a tendency towards alternation in the resulting copolymer. [, ]

Q2: Does allyl chloroacetate form complexes with other molecules?

A3: Yes, allyl chloroacetate has been shown to form donor-acceptor complexes with maleic anhydride, as evidenced by 1H NMR spectroscopy. [] This complex formation plays a crucial role in their copolymerization, influencing the reaction kinetics and contributing to the observed alternating copolymer structure. [] The complexation constant (Kc) for the allyl chloroacetate-maleic anhydride complex has been determined to be 0.052 L/mol. []

Q3: Are there any unique features in the polymerization of allyl chloroacetate compared to other allyl esters?

A4: Research indicates that allyl chloroacetate exhibits a lower degree of "effective chain transfer" compared to other allyl esters like allyl acetate, allyl propionate, or allyl laurate. [] This means that while degradative chain transfer still occurs, it's less pronounced, potentially due to the chlorine atom's influence on the stability of the intermediate radicals formed during polymerization. []

Q4: Can allyl chloroacetate be used in metathesis reactions?

A5: Yes, allyl chloroacetate can act as a chain transfer agent (CTA) in the metathetic degradation of polymers like styrene-butadiene rubber (SBR) using ruthenium-based catalysts. [] This allows for the controlled depolymerization of SBR and the introduction of chloroacetate functionalities at the chain ends. [] The molecular weight and polydispersity of the resulting oligomers can be tailored by adjusting the catalyst and CTA concentrations, as well as the reaction time. []

Q5: How does allyl chloroacetate compare to its parent compound, allyl acetate, in terms of its impact on seedling growth?

A6: Interestingly, while both allyl chloroacetate and allyl acetate exhibit potent seed-killing activity, their effects on seedling growth differ. [] Allyl chloroacetate shows relatively low toxicity towards rape, millet, and tomato seedlings. [] This suggests that the introduction of chlorine significantly alters its biological activity and interaction with plant systems.

Q6: Are there established analytical methods for characterizing allyl chloroacetate and its polymers?

A7: Various analytical techniques have been employed to characterize allyl chloroacetate and its polymers. These include FTIR spectroscopy to analyze functional groups, 1H NMR spectroscopy to determine monomer composition and sequence distribution in copolymers, and size exclusion chromatography (SEC) to assess molecular weight distributions. [, ] Kinetic studies, often using techniques like dilatometry, have also been employed to study the polymerization kinetics of allyl chloroacetate. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)